(R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Overview
Description
Scientific Research Applications
Environmental Impact and Fate of Related Compounds
Research on parabens, which share a benzoic acid derivative component similar to (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, used as preservatives in various products, can act as weak endocrine disruptors. Studies indicate their widespread presence in surface waters and sediments due to consumption and continuous environmental introduction. These findings underline the environmental persistence of benzoic acid derivatives and the need for further study on their ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Insights from Similar Structures
Rhodiola rosea, containing compounds structurally akin to this compound, demonstrates a range of pharmacological effects, including neuroprotective and cardioprotective properties. The comprehensive review of Rhodiola's chemical composition and efficacy in traditional and modern medicine underscores the potential of similarly structured compounds in therapeutic applications (Panossian, Wikman, & Sarris, 2010).
Chemical Stability and Reactivity
Studies on the stability and reactivity of chemical structures related to this compound, such as polybrominated dibenzo-p-dioxins and dibenzofurans, provide insight into the environmental and health risks of these compounds. Their formation during combustion and presence as contaminants in various products raise concerns about their long-term impact on health and the environment, emphasizing the importance of understanding chemical stability and reactivity in safety assessments (Mennear & Lee, 1994).
Properties
IUPAC Name |
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSXRGRMZPZQY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N2CCC[C@@H]2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350804 | |
Record name | (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-15-7 | |
Record name | (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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